3-(Thiophen-2-YL)isonicotinic acid
Description
3-(Thiophen-2-YL)isonicotinic acid is a heterocyclic compound derived from isonicotinic acid (pyridine-4-carboxylic acid) with a thiophene ring substituted at the 3-position of the pyridine core. This compound has garnered interest in biocatalysis and medicinal chemistry due to its structural hybridity. For instance, highlights its role in stereoselective biotransformations, where it serves as a substrate for ammonia elimination or addition reactions catalyzed by functionalized nanomaterials .
Properties
IUPAC Name |
3-thiophen-2-ylpyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)7-3-4-11-6-8(7)9-2-1-5-14-9/h1-6H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHQZVCWHSIWLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686896 | |
| Record name | 3-(Thiophen-2-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261903-04-1 | |
| Record name | 4-Pyridinecarboxylic acid, 3-(2-thienyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261903-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Thiophen-2-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-YL)isonicotinic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10).
Coupling with Isonicotinic Acid: The thiophene ring is then coupled with isonicotinic acid through various coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-YL)isonicotinic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
3-(Thiophen-2-YL)isonicotinic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-YL)isonicotinic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural Comparison of Isonicotinic Acid Derivatives
*Calculated based on C₁₀H₇NO₂S.
Key Observations :
- Electron Effects : The thiophene group in this compound provides π-π stacking capabilities, contrasting with the electron-withdrawing Cl/CF₃ groups in ’s compound, which may stabilize the molecule against degradation .
Physicochemical Properties
- Solubility: notes that unmodified isonicotinic acid and its analogs (e.g., cresol) face detection challenges in urine due to low solubility and NMR signal overlap . Derivatives like 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]isonicotinic acid () may exhibit improved aqueous solubility due to ether linkages .
- Stability : The trifluoromethyl group in 3-Chloro-2-(trifluoromethyl)isonicotinic acid enhances metabolic stability, a trait valuable in drug design .
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